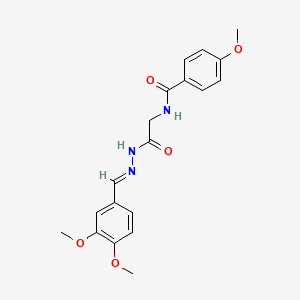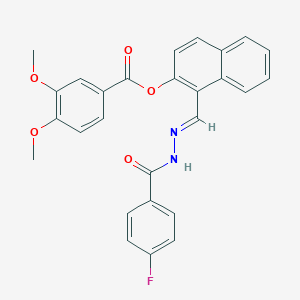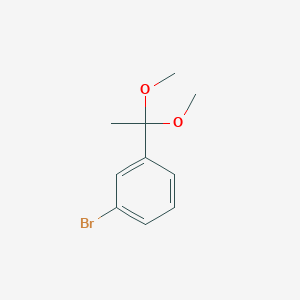![molecular formula C23H18ClN3O2S2 B12026883 (5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-22-7](/img/structure/B12026883.png)
(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with the following structural formula:
Structure:
!Compound Structure
This compound belongs to the thiazolidinone class and contains a pyrazole ring, a thiazolidinone ring, and an allyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves the condensation of appropriate starting materials. One common synthetic route is the reaction between an aldehyde (such as benzaldehyde) and a thiosemicarbazide derivative (e.g., 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylhydrazine). The reaction proceeds via cyclization to form the thiazolidinone ring.
Reaction Conditions:
The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation.
Industrial Production:
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazolidinone moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substitution reactions at the allyl group are possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the allyl group.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield a carboxylic acid, while reduction leads to an alcohol. Substitution reactions can result in diverse derivatives.
Scientific Research Applications
This compound has garnered interest in several fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its applications span from drug development to materials science.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern and thiazolidinone ring, related compounds include:
(5Z)-3-(2-Chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:
(5Z)-5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one:
(5Z)-5-[(4-Hydroxy-3-methylphenyl)methylene]-2-thioxo-4-thiazolidinone:
These compounds share structural motifs but differ in substituents and functional groups.
Properties
CAS No. |
624724-22-7 |
|---|---|
Molecular Formula |
C23H18ClN3O2S2 |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-3-11-26-22(28)20(31-23(26)30)13-16-14-27(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-2)18(24)12-15/h3-10,12-14H,1,11H2,2H3/b20-13- |
InChI Key |
WQUOTTBSPRMISQ-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)



![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026879.png)
